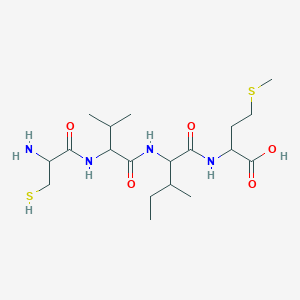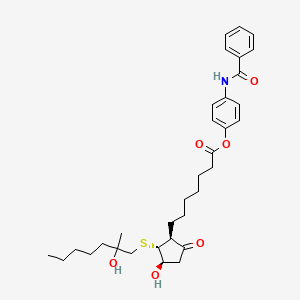
Tiprostanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tiprostanide is a synthetic analog of prostaglandin E1, specifically designed to enhance crystallinity and stability. It contains a p-benzamidophenyl ester and is known for its dual properties in the human stomach: antisecretory and protective. Initially targeted as an antihypertensive agent, its focus shifted to antiulcer applications due to disappointing clinical results in hypertension .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tiprostanide involves a Michael addition reaction. The thiol w-chain component (2-hydroxy-2-methylheptanethiol) is added to the enone (3-hydroxy-5-oxocyclopentenylheptanoic acid p-benzamidophenyl ester) in the presence of a hindered amine. This reaction yields this compound as the major product along with a minor amount of its epimer .
Industrial Production Methods: Industrial production of this compound can be achieved through medium-pressure chromatography to isolate the pure compound. An alternative synthesis method involves the Roberts’ approach, which converts the appropriate prostaglandin F2alpha analog to this compound by selective oxidation .
Chemical Reactions Analysis
Types of Reactions: Tiprostanide undergoes various chemical reactions, including:
Oxidation: Conversion of the thiol group to a sulfoxide or sulfone.
Reduction: Reduction of the carbonyl group to an alcohol.
Substitution: Substitution reactions involving the ester group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acidic or basic conditions can facilitate ester hydrolysis or transesterification.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various ester derivatives depending on the substituent used.
Scientific Research Applications
Tiprostanide has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound for studying prostaglandin analogs.
Biology: Investigated for its protective effects on the gastric mucosa.
Medicine: Evaluated for its antiulcer properties and potential use in treating gastrointestinal disorders.
Mechanism of Action
Tiprostanide exerts its effects through its interaction with prostaglandin receptors in the stomach. It has antisecretory properties that reduce gastric acid secretion and protective properties that enhance the mucosal barrier. The molecular targets include prostaglandin E receptors, which mediate its effects on gastric acid secretion and mucosal protection .
Comparison with Similar Compounds
Misoprostol: Another prostaglandin E1 analog used for its gastroprotective properties.
Enisoprost: A prostaglandin analog with similar antiulcer effects.
Arbaprostil: Known for its protective effects on the gastric mucosa.
Uniqueness: Tiprostanide is unique due to its dual antisecretory and protective properties, which are independent of each other. This makes it particularly effective in protecting the stomach against irritants like aspirin and bile salts at doses much smaller than the threshold antisecretory ones .
Properties
CAS No. |
82468-60-8 |
|---|---|
Molecular Formula |
C33H45NO6S |
Molecular Weight |
583.8 g/mol |
IUPAC Name |
(4-benzamidophenyl) 7-[(1S,2R,3R)-3-hydroxy-2-(2-hydroxy-2-methylheptyl)sulfanyl-5-oxocyclopentyl]heptanoate |
InChI |
InChI=1S/C33H45NO6S/c1-3-4-12-21-33(2,39)23-41-31-27(28(35)22-29(31)36)15-10-5-6-11-16-30(37)40-26-19-17-25(18-20-26)34-32(38)24-13-8-7-9-14-24/h7-9,13-14,17-20,27,29,31,36,39H,3-6,10-12,15-16,21-23H2,1-2H3,(H,34,38)/t27-,29+,31+,33?/m0/s1 |
InChI Key |
DRWKZQHXBXCXEO-ONNUEXRDSA-N |
Isomeric SMILES |
CCCCCC(C)(CS[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)OC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3)O)O |
Canonical SMILES |
CCCCCC(C)(CSC1C(CC(=O)C1CCCCCCC(=O)OC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-(4-Acetyl-piperazin-1-yl)-2-(naphthalene-2-sulfonylamino)-3-oxo-propyl]-benzamidine](/img/structure/B10780805.png)
![3-[3-(4-Methanesulfonyl-piperazin-1-yl)-2-(naphthalene-2-sulfonylamino)-3-oxo-propyl]-benzamidine](/img/structure/B10780811.png)
![2-[[2-[[1-[2-[[2-[[2-[[1-[1-[2-(2,6-diaminohexanoylamino)-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B10780812.png)
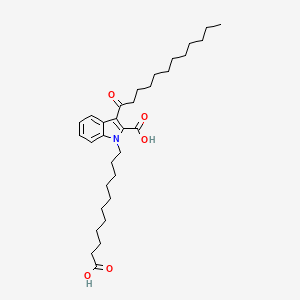
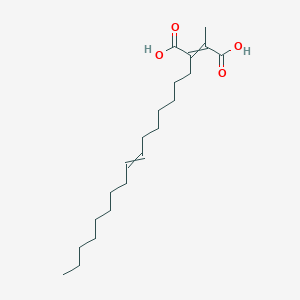
![10,13-Dimethyl-17-(2H-pyrazol-3-yl)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B10780839.png)

![3-[[4-methoxy-3-(7-oxabicyclo[2.2.1]heptan-2-yloxy)phenyl]methylidene]-1H-indol-2-one](/img/structure/B10780844.png)
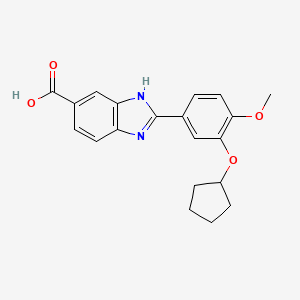
![2-[3-(2,3-dihydro-1H-inden-2-yloxy)-4-methoxyphenyl]-3H-benzimidazole-5-carboxylic acid](/img/structure/B10780848.png)
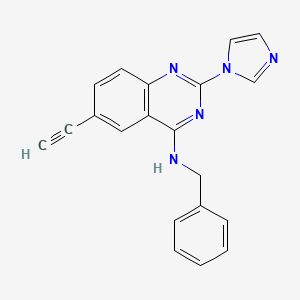
![2-[4-[4-(Aminomethyl)-2-[(4-hydroxybenzoyl)amino]cyclopentyl]oxycarbonyl-2,6-dihydroxybenzoyl]-3-hydroxybenzoic acid](/img/structure/B10780857.png)
![2-[[2-[2-[(2-amino-3-sulfanylpropyl)amino]-3,3-dimethylbutanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B10780859.png)
